molecular formula C23H20FN5O B2902071 N-[(4-ethylphenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251568-29-2

N-[(4-ethylphenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2902071
CAS No.: 1251568-29-2
M. Wt: 401.445
InChI Key: HDTRBLSYPFYCLC-UHFFFAOYSA-N
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Description

N-[(4-ethylphenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by three key substituents:

  • 4-ethylphenylmethyl group: A benzyl moiety substituted with an ethyl group at the para position.
  • 2-fluorophenyl group: A phenyl ring with a fluorine atom at the ortho position.
  • Pyridin-3-yl group: A pyridine ring attached at the 3-position.

Its molecular formula is inferred as C23H21FN5O, with a molecular weight of approximately 414.45 g/mol. Structural confirmation of similar analogs has been performed using X-ray crystallography refined via SHELXL .

Properties

IUPAC Name

N-[(4-ethylphenyl)methyl]-1-(2-fluorophenyl)-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O/c1-2-16-9-11-17(12-10-16)14-26-23(30)21-22(18-6-5-13-25-15-18)29(28-27-21)20-8-4-3-7-19(20)24/h3-13,15H,2,14H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTRBLSYPFYCLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethylphenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving suitable starting materials.

    Thioether Linkage Formation: The thioether linkage is formed by reacting the pyrimidine derivative with a thiol compound.

    Final Coupling: The final step involves coupling the thioether-linked pyrimidine with the piperidine derivative under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the thioether linkage, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the piperidine or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine or thioether derivatives.

    Substitution: Various substituted piperidine or pyrimidine derivatives.

Scientific Research Applications

N-[(4-ethylphenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-ethylphenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent groups, heterocyclic cores, or functional moieties. Below is a detailed comparison based on the provided evidence:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Structural Differences Notes
Target Compound C23H21FN5O 414.45 4-ethylphenylmethyl, 2-fluorophenyl, pyridin-3-yl 1H-1,2,3-triazole-4-carboxamide core No biological data available in evidence .
L806-0036 C24H21ClN5O 442.91 2-(4-chlorophenyl)ethyl, 4-methylphenyl, pyridin-3-yl Chlorophenyl ethyl group replaces 4-ethylphenylmethyl; methylphenyl replaces fluorophenyl Higher molecular weight due to chlorine atom; altered lipophilicity.
N-[(3,4-dimethoxyphenyl)methyl] analog C23H20FN5O3 433.40 3,4-dimethoxyphenylmethyl, 2-fluorophenyl, pyridin-3-yl Methoxy groups enhance polarity; may improve solubility. Methoxy groups could influence metabolic stability .
5-Amino-oxazolylmethyl analog C23H20FN5O2 441.44 Oxazolylmethyl, amino group, 2-fluorophenyl Amino group at triazole C5; oxazole ring replaces pyridine. Oxazole may reduce aromatic stacking interactions .
Pyrazole-thieno analog C15H14F3N3O2S 373.35 4-ethoxyphenyl, trifluoromethyl, thieno-pyrazole Pyrazole core with thieno ring; trifluoromethyl group. Trifluoromethyl enhances electronegativity; thieno ring alters π-π interactions .

Key Observations:

Core Heterocycle Variations: Replacement of the triazole core with a pyrazole-thieno system () introduces sulfur-based aromaticity, which may alter binding affinity in biological targets . The amino-oxazolylmethyl analog () demonstrates how functional group additions (e.g., NH2) can modulate electronic properties and hydrogen-bonding capacity .

Biological Implications :

  • While biological data are absent in the evidence, structural analogs like L806-0036 suggest that halogenation (e.g., chlorine) and alkyl chain length (ethyl vs. methyl) are critical for target selectivity .

Biological Activity

N-[(4-ethylphenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the triazole class, known for its diverse biological activities. This article explores its biological activity, pharmacological potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C18H17FN4
  • Molecular Weight : 364.38 g/mol
  • CAS Number : [Not provided in search results]

Antimicrobial Properties

Research has shown that triazoles exhibit significant antimicrobial activity. The compound may possess similar properties due to its structural similarity to other effective triazole derivatives. For instance, studies have demonstrated that certain 1,2,4-triazole compounds exhibit potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .

Anticancer Activity

The triazole scaffold is recognized for its anticancer potential. A review highlighted that various triazole derivatives have been evaluated for their cytotoxic effects on cancer cell lines, showing promising results. For example, certain derivatives demonstrated significant inhibition of cell proliferation in breast and lung cancer cell lines .

The mechanism by which triazoles exert their biological effects often involves the inhibition of specific enzymes or pathways. For instance, they may inhibit DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. Such mechanisms contribute to their effectiveness as antimicrobial agents .

Study on Triazole Derivatives

In a comprehensive study focusing on the biological evaluation of triazole derivatives, several compounds were synthesized and tested for their antimicrobial properties. The findings indicated that modifications in the triazole structure significantly influenced their biological activity. Notably, compounds with fluorine substitutions exhibited enhanced potency against certain bacterial strains .

Quorum Sensing Inhibition

Another area of interest is the compound's potential as a quorum sensing inhibitor. Quorum sensing is a communication system used by bacteria to coordinate group behaviors. Some triazole derivatives have been shown to disrupt these signaling pathways, thereby reducing virulence factor production in pathogenic bacteria .

Comparative Analysis of Triazole Compounds

Compound NameAntimicrobial Activity (MIC)Anticancer ActivityMechanism of Action
Compound A0.125–8 μg/mLSignificantDNA gyrase inhibition
Compound B0.5–10 μg/mLModerateTopoisomerase IV inhibition
This compoundTBDTBDTBD

Note: "TBD" indicates that specific data for this compound is not yet available but is anticipated based on structural similarities with known active compounds.

Q & A

Q. What are the optimal synthetic routes for preparing N-[(4-ethylphenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves a multi-step process:

  • Step 1: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core.
  • Step 2: Functionalization of the triazole with fluorophenyl and pyridinyl groups via nucleophilic substitution or coupling reactions.
  • Step 3: Carboxamide formation through condensation of the triazole intermediate with 4-ethylbenzylamine.
    Purification: High-performance liquid chromatography (HPLC) is used to isolate the final product, followed by structural confirmation via 1H^1H-NMR and 13C^{13}C-NMR spectroscopy .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR): 1H^1H- and 13C^{13}C-NMR confirm substituent positions and stereochemistry.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • HPLC: Purity >95% is typically required for biological assays.
    Example Data Table:
TechniqueKey Peaks/ResultsPurpose
1H^1H-NMRδ 8.5 (pyridine-H), δ 7.3–7.6 (fluorophenyl-H)Substituent confirmation
HRMSm/z 458.1892 [M+H]+Molecular weight validation

Q. What preliminary biological assays are suitable for evaluating this compound?

Initial screening should focus on:

  • Cytotoxicity: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity.
  • Enzyme inhibition: Kinase or protease inhibition assays, given the triazole’s potential interaction with ATP-binding pockets.
  • Solubility and stability: PBS solubility and metabolic stability in liver microsomes guide further optimization.

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) impact biological activity?

A structure-activity relationship (SAR) study can be conducted by synthesizing analogs with varied substituents and comparing:

  • Binding affinity: Molecular docking against target proteins (e.g., EGFR kinase).
  • Pharmacokinetics: LogP values and plasma protein binding (PPB) to assess bioavailability.
    Example SAR Table:
SubstituentIC50_{50} (EGFR)LogPPPB (%)
2-Fluorophenyl0.45 μM3.285
4-Chlorophenyl0.78 μM3.892
Key Finding: Fluorine at the ortho position enhances potency due to improved hydrogen bonding .

Q. How can crystallographic data resolve contradictions in reported biological activities?

Single-crystal X-ray diffraction provides:

  • Bond lengths/angles: Critical for understanding conformational flexibility (e.g., triazole ring planarity).
  • Intermolecular interactions: Hydrogen bonding with pyridine or fluorophenyl groups explains target selectivity.
    Example: A study of a related triazole derivative revealed that a distorted triazole ring reduced kinase inhibition by 60% compared to planar analogs .

Q. What strategies address discrepancies in cytotoxicity data across cell lines?

  • Dose-response profiling: Test multiple concentrations (e.g., 0.1–100 μM) to identify cell line-specific sensitivities.
  • Mechanistic studies: Western blotting for apoptosis markers (e.g., caspase-3) or cell cycle arrest (p21/p53).
  • Comparative analysis: Cross-validate with analogs lacking the pyridinyl group to isolate structural contributions .

Q. How can QSAR modeling optimize this compound’s pharmacokinetic profile?

Quantitative Structure-Activity Relationship (QSAR) models using descriptors like:

  • Topological polar surface area (TPSA): Predicts blood-brain barrier permeability.
  • Molecular volume: Correlates with metabolic stability.
    Model Output: A TPSA <90 Ų is optimal for oral bioavailability in triazole derivatives .

Methodological Notes

  • Contradiction Resolution: When biological data conflicts, cross-disciplinary validation (e.g., combining crystallography with enzymatic assays) is critical .
  • Experimental Design: Use orthogonal purification (HPLC + recrystallization) to minimize batch-to-batch variability in bioassays .

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